3-methoxy-4-(5-phenylpentoxy)aniline
Description
3-Methoxy-4-(5-phenylpentoxy)aniline is an aromatic amine derivative featuring a methoxy group at the 3-position and a 5-phenylpentoxy chain at the 4-position of the aniline ring.
Properties
CAS No. |
15382-75-9 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-methoxy-4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C18H23NO2/c1-20-18-14-16(19)11-12-17(18)21-13-7-3-6-10-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,14H,3,6-7,10,13,19H2,1H3 |
InChI Key |
MABQUKJZNJASAP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
15382-75-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-phenylpentyl)oxy)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((5-phenylpentyl)oxy)- typically involves the reaction of m-anisidine with 5-phenylpentanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of m-Anisidine, 4-((5-phenylpentyl)oxy)- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Anisidine, 4-((5-phenylpentyl)oxy)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the methoxy group or the phenylpentyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
m-Anisidine, 4-((5-phenylpentyl)oxy)- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The 5-phenylpentoxy chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., phenylpropoxy in ), which may enhance blood-brain barrier penetration or drug absorption.
- Electronic Effects : Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluorophenyl) alter reactivity and stability. For example, halogenated derivatives () exhibit enhanced stability.
- Synthetic Yields: Pyridinyl-substituted analogs () achieve higher yields (84%) compared to morpholino derivatives (48% in ), suggesting substituent-dependent reaction efficiencies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
